

Application Notes and Protocols for the Mass Spectrometry Analysis of Isoetharine Mesylate

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Compound of Interest		
Compound Name:	Isoetharine Mesylate	
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Introduction

Isoetharine mesylate is a short-acting beta-2 adrenergic receptor agonist used for the treatment of asthma and other respiratory conditions. Accurate and sensitive quantification of isoetharine in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high selectivity and sensitivity.[1][2] This document provides a detailed protocol for the analysis of **isoetharine mesylate** using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Chemical Information

Compound	Chemical Formula	Molecular Weight (g/mol)	Precursor Ion [M+H]+ (m/z)
Isoetharine	C13H21NO3	239.31	240.16
Isoetharine Mesylate	C14H25NO6S	335.42	240.16 (active moiety)

Experimental Protocols

Sample Preparation: Protein Precipitation



This protocol is suitable for the extraction of isoetharine from plasma or serum samples.

Materials:

- Blank plasma/serum
- Isoetharine Mesylate standard solutions
- Internal Standard (IS) solution (e.g., a structurally similar beta-agonist like Salbutamol-d3)
- Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- Pipette 100 μL of plasma/serum sample into a microcentrifuge tube.
- Add 10 μL of the internal standard working solution.
- Add 300 μL of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).



- Vortex for 30 seconds to ensure complete dissolution.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

• A UPLC or HPLC system capable of binary gradient elution.

LC Parameters:

Parameter	Recommended Conditions
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient Elution	Time (min)
0.0	_
0.5	
3.0	_
4.0	_
4.1	_
5.0	

Mass Spectrometry (MS)

Instrumentation:



 A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

Parameter	Recommended Settings
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions should be used for the quantification and confirmation of isoetharine. The collision energy (CE) and other compound-specific parameters should be optimized for the specific instrument being used. The values provided below are a starting point based on known fragmentation patterns.[3]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV) - Starting Point
Isoetharine (Quantifier)	240.2	222.1	100	15
Isoetharine (Qualifier)	240.2	181.1	100	25
Internal Standard (e.g., Salbutamol-d3)	243.2	169.1	100	20



Data Presentation

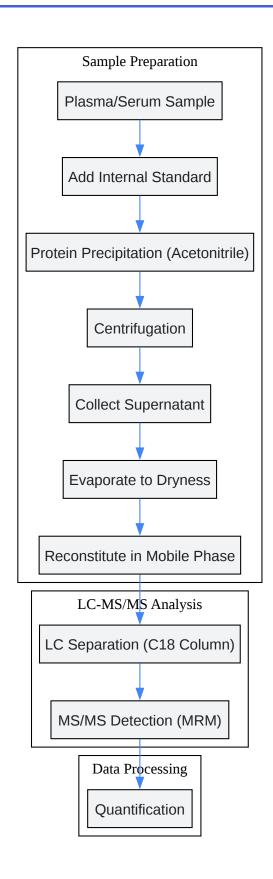
Table 1: Quantitative Data Summary for Isoetharine Analysis

Parameter	Value
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Accuracy at LLOQ	85 - 115%
Precision at LLOQ (CV%)	< 20%
Accuracy (QC Low, Mid, High)	85 - 115%
Precision (QC Low, Mid, High) (CV%)	< 15%
Recovery	> 80%

Note: These are typical performance characteristics for a validated bioanalytical method and should be established during method validation.

Visualizations

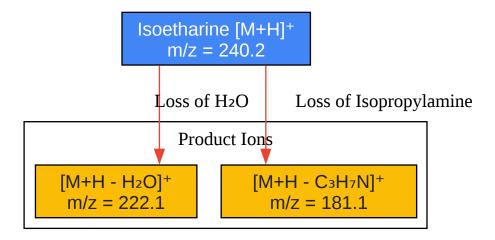




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Caption: Experimental workflow for the LC-MS/MS analysis of isoetharine.





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Caption: Proposed fragmentation pathway of protonated isoetharine.[3]

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